molecular formula C6H8N2O B082475 2-cyano-N-cyclopropylacetamide CAS No. 15029-37-5

2-cyano-N-cyclopropylacetamide

Cat. No. B082475
CAS RN: 15029-37-5
M. Wt: 124.14 g/mol
InChI Key: RDHCFMIWCSJGJM-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropylacetamide is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-cyclopropylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-cyclopropylacetamide consists of a cyclopropyl group attached to a cyanoacetamide group . The InChI code for this compound is 1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as 2-cyano-N-cyclopropylacetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-cyano-N-cyclopropylacetamide is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

“2-cyano-N-cyclopropylacetamide” is a key precursor for the synthesis of various biologically active compounds . It is used extensively in reactions where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “2-cyano-N-cyclopropylacetamide” a versatile compound in the field of organic synthesis.

Synthesis of Heterocyclic Moieties

“2-cyano-N-cyclopropylacetamide” is used in the synthesis of novel heterocyclic moieties . These moieties are often found in many pharmaceuticals and biologically active compounds.

Chemotherapeutic Agents

The potential of “2-cyano-N-cyclopropylacetamide” in evolving better chemotherapeutic agents has been highlighted . This is due to the diverse biological activities reported for many derivatives of cyanoacetamide.

Preparation of N-aryl or N-heteryl Cyanoacetamides

“2-cyano-N-cyclopropylacetamide” can be prepared in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This makes it a versatile compound in the field of organic synthesis.

Spectroscopic and Quantum Chemical Analysis

“2-cyano-N-cyclopropylacetamide” has been used in spectroscopic and quantum chemical analysis . It has been characterized by FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR spectrum analyses .

Safety And Hazards

2-cyano-N-cyclopropylacetamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While there is limited information available on the future directions of 2-cyano-N-cyclopropylacetamide, it is a versatile chemical compound with diverse applications in scientific research. Its potential in various fields continues to be explored .

Relevant Papers Relevant papers on 2-cyano-N-cyclopropylacetamide include studies on its synthesis, spectroscopic properties, quantum chemical properties, and molecular docking .

properties

IUPAC Name

2-cyano-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHCFMIWCSJGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366782
Record name 2-cyano-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopropylacetamide

CAS RN

15029-37-5
Record name 2-Cyano-N-cyclopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropylamine (5.0 grams, 88 mmole) was combined with 7.5 grams (g) (88 mmol) of cyanoacetic acid in 50 milliliters (ml) tetrahydrofuran (THF) and 50 ml CH3CN. Diisopropylcarbodiimide (20 g, 97 mmol) dissolved in 10 ml THF was added dropwise. The reaction mixture exothermed and a white precipitate formed. The mixture was stirred at 20° C. for 20 hours, 5 ml water was added and the reaction mixture was stirred another 5 minutes. The precipitate was filtered off and the filtrate evaporated giving a white solid which was then recrystallized to yield 9.2 g (74 mmol) of N-(cyclopropyl)-2-cyanoacetamide, a white solid (m.p. 104°-106° C.) (84% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a flask charged with cyclopropylamine (12.3 g, 215.3 mmol) was added ethyl cyanoacetate (9.8 g, 86.1 mmol). The reaction was stirred at 45° C. for 1.5 hour, cooled and concentrated under reduced pressure to give 10.7 g title compound (˜100%) as a light yellow solid. 1H NMR (300.132 MHz, CDCl3) δ 6.20 (bs, 1H), 3.34 (s, 2H), 2.75 (m, 2H), 0.83 (m, 2H), 0.59 (m, 2H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do we know about the binding interactions of 2-cyano-N-cyclopropylacetamide with biological targets?

A1: Research indicates that 2-cyano-N-cyclopropylacetamide exhibits a binding energy of -5.8 kcal/mol with various protein targets. This binding was further explored through molecular docking simulations against a range of protein receptors (1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A). [] Further investigation into the specific interactions within the binding sites and the downstream effects of this binding would be valuable areas for future research.

Q2: What are the key spectroscopic characteristics of 2-cyano-N-cyclopropylacetamide?

A2: The compound has been extensively characterized using a suite of spectroscopic techniques. These include FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. The data obtained from these analyses provide valuable insights into the compound's structure and properties. []

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